1-[(4-Methylphenoxy)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
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Overview
Description
The compound contains several functional groups including a piperidine ring, a 1,2,4-oxadiazole ring, a phenyl group, and a methylphenoxy group . These groups are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The compound’s structure includes a piperidine ring, which is a saturated heterocyclic with one nitrogen atom, and a 1,2,4-oxadiazole ring, which is an unsaturated heterocyclic with two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the oxadiazole ring can participate in various reactions due to the presence of nitrogen and oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the polar oxadiazole ring and the nonpolar phenyl groups could impact its solubility .Scientific Research Applications
Analgesic and Anti-inflammatory Activities
1-[(4-Methylphenoxy)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine and its derivatives have been investigated for potential analgesic and anti-inflammatory activities. Research has shown that certain derivatives exhibit potent effects in these areas, suggesting their relevance in pain management and inflammation treatment (Dewangan et al., 2015).
Antimicrobial Properties
These compounds have also been studied for their antimicrobial properties. Research indicates that certain N-substituted derivatives demonstrate moderate to high antibacterial and antifungal activities, making them candidates for potential antimicrobial therapies (Khalid et al., 2016).
Enzyme Inhibition and Docking Studies
Some derivatives have been analyzed for their interaction with enzymes like butyrylcholinesterase (BChE). Molecular docking studies show that these compounds may interact with important amino acid residues, suggesting a potential role in enzyme inhibition (Khalid et al., 2016).
Electrochemical Behavior
The electrochemical behavior of certain derivatives has been explored, indicating their potential application in electrochemistry-related fields. These studies provide insight into the reduction mechanisms and electron transfer processes of these compounds (Naik et al., 2013).
Antifungal and Tuberculostatic Activity
Derivatives have also been synthesized and evaluated for antifungal and tuberculostatic activities, broadening the scope of their potential medicinal applications (Sangshetti & Shinde, 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-17-7-9-20(10-8-17)28-16-22(27)26-13-11-18(12-14-26)15-21-24-23(25-29-21)19-5-3-2-4-6-19/h2-10,18H,11-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOXOMYKQNWQBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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